(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride
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Overview
Description
(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride, also known as (3R,4R)-3-Methylpiperidin-4-ol hydrochloride, is a compound of the piperidine family of cyclic organic compounds. It is a white, crystalline solid that is soluble in water and ethanol. It is used in a variety of scientific applications, including synthetic organic chemistry, biochemical experiments, and pharmacological research.
Scientific Research Applications
- (3R,4R)-3-methylpiperidin-4-ol hydrochloride serves as a valuable intermediate for synthesizing bioactive molecules. Researchers have successfully synthesized it via an efficient 1,3-dipolar cycloaddition reaction . Its chiral nature makes it useful for asymmetric synthesis, enabling the creation of diverse compounds with specific stereochemistry.
- Researchers have investigated the vibrational circular dichroism (VCD) of related iminosugars, including (2R, 3R, 4R)-1,4-dideoxy-1,4-imino-D-arabinitol hydrochloride . VCD provides insights into molecular chirality and conformation, which are crucial for understanding biological interactions and drug-receptor binding.
Asymmetric Synthesis and Medicinal Chemistry
Vibrational Circular Dichroism (VCD)
Mechanism of Action
Target of Action
Similar compounds often interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
It’s possible that it interacts with its targets in a way that modifies their activity, leading to changes in cellular processes .
Biochemical Pathways
It’s likely that its interaction with its targets leads to downstream effects on various biochemical pathways .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
Based on its potential interactions with its targets, it could lead to changes in cellular processes and potentially exert therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall stability .
properties
IUPAC Name |
(3R,4R)-3-methylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSULSNKSVBZRD-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
955028-91-8 |
Source
|
Record name | 4-Piperidinol, 3-methyl-, hydrochloride (1:1), (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955028-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-(3R,4R)-3-methylpiperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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